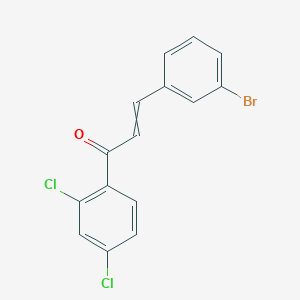
N'-acetyl-4-methoxybenzohydrazide
Descripción general
Descripción
Synthesis Analysis
N’-acetyl-4-methoxybenzohydrazide and its derivatives are commonly used as starting compounds or intermediates in the synthesis of various heterocyclic compounds. These compounds have been extensively characterized by analytical and spectral techniques such as IR, NMR, and mass spectral studies.Molecular Structure Analysis
The molecular weight of N’-acetyl-4-methoxybenzohydrazide is 208.21 g/mol. The InChI Key is NDMOLWRKCLUBFD-UHFFFAOYSA-N.Chemical Reactions Analysis
N’-acetyl-4-methoxybenzohydrazide has been utilized as a starting compound in the synthesis of novel heterocyclic compounds, leading to the formation of various derivatives like thiosemicarbazides and oxadiazole derivatives.Physical And Chemical Properties Analysis
N’-acetyl-4-methoxybenzohydrazide is a solid substance .Aplicaciones Científicas De Investigación
Synthesis and Characterization
N'-acetyl-4-methoxybenzohydrazide and its derivatives are commonly used as starting compounds or intermediates in the synthesis of various heterocyclic compounds. These compounds have been extensively characterized by analytical and spectral techniques such as IR, NMR, and mass spectral studies.
Synthesis of Novel Heterocyclic Compounds:
- This compound has been utilized as a starting compound in the synthesis of novel heterocyclic compounds, leading to the formation of various derivatives like thiosemicarbazides and oxadiazole derivatives. These compounds have shown potential in inhibiting enzymes like lipase and α-glucosidase (Bekircan, Ülker, & Menteşe, 2015).
Characterization and Biological Evaluation:
- The synthesized compounds have been well-characterized and evaluated for their biological activities. For instance, the derivatives have been screened for antibacterial activity against various bacterial strains, showing promising results in some cases (Kaur et al., 2011).
Biological Activities
This compound derivatives have exhibited a range of biological activities, making them significant in the field of medicinal chemistry.
Antimicrobial Activity:
- The synthesized compounds, including various substituted oxadiazole derivatives, have been tested for their antimicrobial properties. They have shown activity against both Gram-positive and Gram-negative bacteria, with certain compounds demonstrating low minimum inhibitory concentrations (MICs) (Kaur et al., 2011).
Enzyme Inhibition:
- Some derivatives have been evaluated for their inhibitory effects on enzymes such as cholinesterase. For example, certain triazole derivatives have been found to exhibit excellent cholinesterase inhibitory potential, suggesting their potential use in treating conditions like Alzheimer's disease (Arfan et al., 2018).
Anticancer Activity:
- Compounds derived from this compound have shown anticancer potency against various cell lines, such as human breast adenocarcinoma and lung carcinoma. Certain derivatives have demonstrated significant DNA synthesis inhibition and induced apoptosis in cancer cells (Turan-Zitouni et al., 2018).
Mecanismo De Acción
Target of Action
N’-acetyl-4-methoxybenzohydrazide is a complex organic compound
Mode of Action
It’s known that it’s used as a starting compound or intermediate in the synthesis of various heterocyclic compounds. These compounds have been extensively characterized by analytical and spectral techniques.
Biochemical Pathways
Result of Action
Safety and Hazards
Propiedades
IUPAC Name |
N'-acetyl-4-methoxybenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(13)11-12-10(14)8-3-5-9(15-2)6-4-8/h3-6H,1-2H3,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDMOLWRKCLUBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC(=O)C1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Dibenzo[b,f]oxepine-10-carboxylic acid](/img/structure/B3143917.png)
![(5aR,8aR,9R)-5-[[(4aR,7R,8R,8aS)-7,8-dihydroxy-2-thiophen-2-yl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B3143929.png)





![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)
